2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one
説明
特性
IUPAC Name |
2-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-8(6-12-13-11)7-15(14-10)9-4-2-1-3-5-9/h1-7H,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBAANEEGYHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C=NNC(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651679 | |
| Record name | 2-Phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049120-92-4 | |
| Record name | 2-Phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Reaction Scheme and Conditions
- Starting materials: Hydrazones of 3-aryl-4-acetylsydnones (compounds 4a–l).
- Reagent: Vilsmeier–Haack reagent generated in situ by reacting POCl₃ with DMF.
- Conditions: Conventional reflux (6–7 hours) or microwave irradiation (5–8 minutes).
- Solvent: DMF.
- Workup: Quenching in crushed ice, filtration, washing, and recrystallization from ethanol.
Mechanism
The synthesis proceeds via a three-step mechanism:
- Formation of Vilsmeier–Haack reagent (I) from POCl₃ and DMF.
- Electrophilic attack on the hydrazone tautomer (II) at the methylene carbon, forming intermediate (III).
- Elimination of HCl and dimethylamine leads to intermediate (IV), which undergoes further reaction with the Vilsmeier–Haack reagent to form an aldehyde intermediate (5a–l).
- Intramolecular acid-catalyzed nucleophilic addition–elimination occurs on the aldehyde, followed by cycloreversion with elimination of CO₂ and water, yielding the final pyrazolo[3,4-d]pyridazin-7(6H)-one (7a–l).
Advantages of Microwave Irradiation
- Reaction time reduced from 6–7 hours to 5–8 minutes.
- Yield increased up to 94%.
- Mild reaction conditions and easy workup.
Experimental Data Summary
| Compound | Substituent 1 | Substituent 2 | Reaction Time (h) | Yield (%) Conventional | Reaction Time (min) Microwave | Yield (%) Microwave |
|---|---|---|---|---|---|---|
| 7h | 4-ClC₆H₄ | 4-ClC₆H₄ | 7 | 75 | 6 | 92 |
| 7i | 4-ClC₆H₄ | 4-BrC₆H₄ | 8 | 71 | 6 | 95 |
| 7j | 4-CH₃C₆H₄ | –C₆H₅ | 6 | 70 | 8 | 91 |
| 7k | 4-CH₃C₆H₄ | 4-ClC₆H₄ | 6 | 71 | 8 | 94 |
| 7l | 4-CH₃C₆H₄ | 4-BrC₆H₄ | 7 | 73 | 8 | 96 |
Table 1: Selected yields and reaction times for synthesis of pyrazolo[3,4-d]pyridazin-7(6H)-ones under conventional and microwave conditions.
Preparation via Japp-Klingemann Reaction and Subsequent Cyclization
Synthetic Steps
- Step 1: Diazotization of aniline derivatives to form benzenediazonium chloride.
- Step 2: In situ Japp-Klingemann reaction of benzenediazonium chloride with ethyl 2-chloroacetoacetate to form arylhydrazones.
- Step 3: Condensation of arylhydrazones with acetylacetone in the presence of sodium ethoxide in ethanol to form 4-acetyl pyrazole derivatives.
- Step 4: Cyclization of 4-acetyl pyrazole derivatives to pyrazolo[3,4-d]pyridazin-7(6H)-ones.
Reaction Conditions
- Diazotization: NaNO₂ in dilute HCl.
- Japp-Klingemann: in situ, no isolation of intermediates.
- Condensation: ethanol solvent, NaOEt base.
- Cyclization: reflux or microwave irradiation.
Features
- Versatile for introducing various substituents at phenyl or benzyl positions.
- Enables molecular modulation for biological activity enhancement.
- Provides access to diverse pyrazolo[3,4-d]pyridazin-7-one derivatives.
Characterization and Confirmation
- Spectroscopic Techniques: IR, ¹H NMR, ¹³C NMR, GC–MS.
- Key IR bands: Carbonyl (pyridazinone) at 1630–1679 cm⁻¹; C=N (pyrazole ring) at 1528–1609 cm⁻¹.
- ¹H NMR: Singlets for pyridazin-7-one C3–H at ~9.94–10.06 ppm; pyrazole C4–H at 8.42–9.72 ppm; aromatic protons as multiplets at 7.36–7.70 ppm.
- Mass Spectrometry: Molecular ion peaks corresponding to expected molecular weights.
- X-ray Crystallography: Single-crystal structures confirm molecular framework and tautomeric forms.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages |
|---|---|---|---|---|---|
| Hydrazone + Vilsmeier–Haack | Hydrazones of 3-aryl-4-acetylsydnones | POCl₃/DMF, reflux or microwave irradiation | 6–7 h (reflux) / 5–8 min (microwave) | 70–96 | Short reaction time (microwave), high yield, mild conditions |
| Japp-Klingemann + Cyclization | Aniline derivatives, ethyl 2-chloroacetoacetate | NaNO₂/HCl (diazotization), NaOEt/ethanol | Several hours | Moderate to high | Versatile substitution, modular synthesis |
化学反応の分析
Types of Reactions
2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: : Conversion into oxo-derivatives.
Reduction: : Formation of hydrazine or amine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or hydrogenation over palladium catalysts.
Substitution: : Halogenating agents or nucleophiles like amines or alkyl halides.
Major Products Formed
The major products depend on the type of reaction and the specific reagents used. For instance, oxidation can yield oxo-pyrazolo derivatives, while substitution reactions can produce various substituted pyrazoles.
科学的研究の応用
Pharmacological Properties
The compound exhibits a range of pharmacological activities:
- Antibacterial Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyridazin-7(6H)-ones demonstrate substantial antibacterial effects. This makes them candidates for developing new antibiotics to combat resistant bacterial strains .
- Anti-inflammatory Effects : Several studies have reported the anti-inflammatory properties of this compound, suggesting its potential use in treating inflammatory diseases by inhibiting specific pathways involved in inflammation .
- Analgesic and Antipyretic Actions : The compound has shown effectiveness in pain relief and fever reduction, which positions it as a potential therapeutic agent for conditions associated with pain and fever .
- Antimicrobial Actions : Beyond antibacterial effects, the compound also exhibits antimicrobial properties against various pathogens, making it useful in treating infections .
Traditional Synthesis
A common method involves the reaction of hydrazones derived from 3-arylsydnones with Vilsmeier–Haack reagents. The process typically includes:
- Formation of a Vilsmeier–Haack reagent.
- Reaction with hydrazones under controlled conditions.
- Isolation and purification of the product through recrystallization techniques .
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored for its efficiency and speed:
- The reaction mixture is subjected to microwave irradiation.
- This method significantly reduces reaction times while improving yields compared to traditional methods .
Case Studies and Research Findings
Several studies have documented the applications and effects of 2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one:
作用機序
The compound's mechanism of action involves binding to specific molecular targets such as enzymes, receptors, or DNA. For example, it might inhibit an enzyme by occupying its active site, preventing substrate access and thereby inhibiting the enzyme's function. This interaction can trigger downstream effects on cellular pathways, leading to therapeutic outcomes.
類似化合物との比較
Comparative Analysis with Structural Analogues
Pyrazolo[3,4-d]pyridazin-7(6H)-one Derivatives
2-Methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one (5a)
- Structure : Methyl substituent at the 2-position instead of phenyl.
- Synthesis: Prepared via refluxing pyrazole derivatives with hydrazine hydrate in isopropanol .
- Elemental Analysis : Calcd. for C₈H₁₀N₂O₄: C, 48.49%; H, 5.09%; N, 14.14% (Found: C, 48.74%; H, 4.82%; N, 14.07%) .
- Key Differences : The absence of an aromatic substituent reduces molecular weight (150.14 g/mol vs. 366.19 g/mol for the brominated 2-phenyl derivative) and likely impacts solubility and reactivity .
6-Substituted Derivatives (7d, 7g)
Isoxazolo[3,4-d]pyridazin-7(6H)-one Analogues
Isoxazolo derivatives replace the pyrazole ring with an isoxazole moiety, influencing electronic and steric properties:
3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one
- Synthesis : Improved methods yield this PDE4 inhibitor intermediate with higher efficiency .
- Applications : Acts as a precursor for aldose reductase inhibitors, with acetic acid derivatives (e.g., 5g) showing potency comparable to Sorbinil .
Styryl-Substituted Isoxazolo Derivatives (44c–44i)
- Structural Features : Styryl groups at the 3-position and varied alkyl/aryl substituents (e.g., cyclohexyl, naphthyl).
- Physical Properties : Higher melting points (e.g., 224–225°C for 44f) compared to pyrazolo derivatives, suggesting stronger crystal packing .
- Yields : Synthesis yields range from 42% to 74%, influenced by steric bulk (e.g., naphthyl groups lower yields) .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Yield (%) | Key Spectral Data (C=O) |
|---|---|---|---|---|---|---|
| 2-Phenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | C₁₇H₁₁N₄BrO | 366.19 | Phenyl, Br | 158–160 | - | 186.8 ppm (¹³C NMR), 1668 cm⁻¹ |
| 2-Methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | C₆H₆N₄O | 150.14 | Methyl | - | - | - |
| (E)-4,6-Diphenyl-3-styrylisoxazolo[3,4-d]... (44f) | C₂₄H₁₆N₂O₂ | 364.40 | Styryl, Diphenyl | 224–225 | 58 | - |
| 3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one | C₁₂H₉N₃O₂ | 227.22 | Methyl, Phenyl | - | - | - |
生物活性
2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 212.21 g/mol. Its structure features a fused pyrazole and pyridazine ring system, contributing to its biological activity.
1. Antibacterial Activity
Research indicates that derivatives of pyrazolo[3,4-D]pyridazin-7(6H)-one exhibit significant antibacterial properties. For instance, a study highlighted the compound's effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
2. Anti-inflammatory Effects
The compound has been identified as an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in inflammatory processes. Inhibiting PDE4 can reduce the levels of pro-inflammatory cytokines, thereby alleviating symptoms in conditions such as asthma and rheumatoid arthritis. The selectivity profile against PDE6 also suggests potential therapeutic applications in managing inflammatory disorders .
3. Anticancer Activity
Recent studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60.
- IC50 Values : The compound demonstrated IC50 values ranging from 0.59 µM to 1.50 µM against these cell lines, indicating potent anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : As a PDE4 inhibitor, it disrupts cyclic nucleotide metabolism, leading to reduced inflammation.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.
- Antimicrobial Mechanisms : By interfering with bacterial metabolism and cell wall integrity, it exerts its antibacterial effects.
Data Summary
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various pyrazolo[3,4-D]pyridazinones on hematologic tumor cell lines, researchers synthesized multiple derivatives and assessed their efficacy. One derivative showed an IC50 value of 0.59 µM against MCF7 breast cancer cells, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties through the inhibition of PDE4 in human immune cells. The results demonstrated a significant reduction in pro-inflammatory cytokine production when treated with pyrazolo[3,4-D]pyridazinones .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one, and how do reaction conditions influence yield?
- Methodology :
- Hydrazine-mediated cyclization : Refluxing pyrazole derivatives (e.g., 2-methyl precursors) with hydrazine hydrate in isopropanol yields the core structure. For example, 2-methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one was synthesized via this method (75% yield) .
- Vilsmeier–Haack strategy : Using 3-arylsydnones as precursors, intramolecular nucleophilic addition followed by CO₂ elimination under reflux or microwave irradiation produces fused pyridazinones. This method is robust for regioselective synthesis and avoids harsh conditions .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodology :
- Single-crystal X-ray diffraction : Resolve molecular geometry and confirm regiochemistry. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis .
- Spectroscopic techniques : Combine ¹H/¹³C NMR, HRMS (e.g., [M+H]+ m/z 254.1039 for C₁₃H₁₁N₅O), and elemental analysis (e.g., C: 61.78%, H: 4.12%, N: 27.45%) to validate purity and structure .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodology :
- Aldose reductase inhibition : Test inhibitory activity against recombinant human aldose reductase using DL-glyceraldehyde as a substrate. Compare IC₅₀ values to reference inhibitors (e.g., Sorbinil). Derivatives with electron-withdrawing substituents at position 6 show enhanced activity .
- Antiviral screening : Assess anti-HSV-1 activity via plaque reduction assays in Vero cells. Compounds like 8f and 9f demonstrated 2-fold higher activity than parent nucleosides .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at position 7 be addressed?
- Methodology :
- Directed lithiation : Use tert-butyllithium to deprotonate specific positions, followed by electrophilic quenching (e.g., alkylation or acylation). Monitor regiochemistry via NOE NMR experiments .
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide synthetic design and minimize byproducts .
Q. What strategies optimize the compound’s inhibitory potency against aldose reductase?
- Methodology :
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., p-Cl) on the phenyl ring at position 6. Acetic acid derivatives (e.g., 5g) exhibit higher potency than longer-chain analogs due to improved enzyme binding .
- Molecular docking : Use AutoDock or Schrödinger Suite to simulate interactions with the enzyme’s active site. Validate with mutagenesis studies (e.g., Trp111, Tyr48 residues) .
Q. How can contradictory data in biological activity across studies be resolved?
- Methodology :
- Standardize assay protocols : Ensure consistent cell lines (e.g., Vero vs. HeLa), viral strains, and inhibitor concentrations. Cross-validate results with orthogonal assays (e.g., RT-qPCR for viral load quantification) .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify confounding variables (e.g., solvent effects, purity >98% via HPLC) .
Q. What advanced techniques characterize purity and detect trace impurities?
- Methodology :
- HPLC-MS/MS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. Detect low-abundance species via high-resolution mass spectrometry .
- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may skew biological assay results .
Methodological Challenges and Troubleshooting
Q. Why do microwave-assisted syntheses sometimes yield lower reproducibility?
- Root cause : Inconsistent heat distribution or power calibration in microwave reactors.
- Solution : Use monomodal reactors with IR temperature monitoring. Pre-optimize parameters (e.g., 100–150 W, 80–120°C) in small-scale trials .
Q. How to resolve discrepancies in crystallographic data vs. computational predictions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
